molecular formula C8H7N3O2 B1403494 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1234615-86-1

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1403494
M. Wt: 177.16 g/mol
InChI Key: GXCQEXDWMSJOIJ-UHFFFAOYSA-N
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Description

“7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a compound with the molecular weight of 177.16 . It is a solid at room temperature and should be stored in a refrigerator . Its IUPAC name is 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been explored in various studies . For instance, one study developed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors . Another study designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity .


Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study used X-ray structures of LRRK2 kinase domain surrogates, based on checkpoint kinase 1 (CHK1) and a CHK1 10-point mutant, to optimize the structure of pyrrolo[2,3-d]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied . For instance, one study indicated that compound 5n regulated the phosphorylation of PAK4 in vitro .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been analyzed . For instance, the compound has a molecular weight of 119.12 g/mol, a topological polar surface area of 41.6 Ų, and a complexity of 105 .

Scientific Research Applications

Synthesis and Characterization

  • Pyrrolo[2,3-d]pyrimidines Synthesis : Pyrrolo[2,3-d]pyrimidines, including derivatives of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, have been synthesized through various methods. One approach involves reactions from 5-carbethoxy-4-chloro-2-phenylpyrimidine leading to derivatives with fungicidal properties (Kim & Santilli, 1969).

  • Experimental and Theoretical Characterization : Another study has focused on the experimental and theoretical characterization of new pyrrolo[2,3-d]pyrimidines, assessing their antibacterial activity against various bacteria. This provides insights into their potential medicinal applications (Vazirimehr et al., 2017).

Chemical Modifications and Applications

  • Chemical Modifications for Antitumor Activity : A study on the synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids revealed potential antitumor applications. These derivatives showed promise in inhibiting de novo purine nucleotide biosynthesis, highlighting their potential as targeted antitumor agents (Wang et al., 2013).

  • Design and Biological Evaluation of Derivatives : Research has also delved into the design, synthesis, and biological evaluation of pyrrolo[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and AICARFTase. These compounds showed significant antitumor potential, further expanding the therapeutic scope of pyrrolo[2,3-d]pyrimidine derivatives (Liu et al., 2016).

Antiviral Properties

  • Antiviral and Antiproliferative Evaluation : Synthesis of certain acyclic 6-substituted pyrrolo[2,3-d]pyrimidine nucleoside analogs related to sangivamycin and toyocamycin has shown antiviral and antiproliferative properties. This highlights their potential in antiviral therapy (Swayze et al., 1992).

Safety And Hazards

The safety and hazards of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been documented . For instance, the compound has been associated with hazard statements H302, H315, H319, H320, H335, and precautionary statement P261 .

properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6(8(12)13)2-5-3-9-4-10-7(5)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQEXDWMSJOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Citations

For This Compound
2
Citations
S Tumkevicius, M Dailide… - Journal of heterocyclic …, 2006 - Wiley Online Library
A series of new 2,4‐diaminothieno[2,3‐d]‐ and 2,4‐diaminopyrrolo[2,3‐d]pyrimidine derivatives were synthesised. Reaction of 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde (1) …
Number of citations: 13 onlinelibrary.wiley.com
C Wang, X Wang, Z Huang, T Wang, Y Nie… - European Journal of …, 2022 - Elsevier
The C797S mutation in EGFR is a leading mechanism of clinically acquired resistance against osimertinib for non-small cell lung cancer (NSCLC). In this study, we identified a potent …
Number of citations: 2 www.sciencedirect.com

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